Fluoro[bis(fluoromethyl)]methylsilane
Description
Chemical Identity and Structural Context
The systematic name Fluoro[bis(fluoromethyl)]methylsilane describes a central silicon atom bonded to one fluorine atom, one methyl group (CH₃), and two fluoromethyl groups (CH₂F). This nomenclature precisely defines the connectivity of the atoms within the molecule.
Based on its nomenclature, the molecular formula for this compound is C₃H₇F₃Si. A comprehensive search of publicly available chemical databases did not yield a specific CAS Registry Number for this exact compound. However, a structurally similar compound, bis(fluoromethyl)dimethylsilane, is documented and provides a useful reference for understanding the general characteristics of such molecules. nih.gov
Interactive Data Table: Chemical Identity of Related Fluoroalkylsilane
| Feature | This compound (Predicted) | Bis(fluoromethyl)dimethylsilane |
| Molecular Formula | C₃H₇F₃Si | C₄H₁₀F₂Si |
| IUPAC Name | This compound | bis(fluoromethyl)dimethylsilane |
| CAS Registry Number | Not Found | Not Found in searched results |
| Molecular Weight | 144.17 g/mol | 124.20 g/mol |
| Structure | A central silicon atom bonded to one fluorine, one methyl group, and two fluoromethyl groups. | A central silicon atom bonded to two dimethyl groups and two fluoromethyl groups. |
Significance within Organofluorine Chemistry
The introduction of fluorine into organic molecules, including organosilicon compounds, has profound effects on their physical, chemical, and biological properties. This has led to the emergence of organofluorine chemistry as a vibrant and rapidly expanding field of study.
The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in a molecule's properties. These changes include alterations in electronic distribution, which can affect pKa, dipole moment, and chemical reactivity. Fluorine substitution can also enhance metabolic stability and membrane permeability in bioactive molecules by blocking sites susceptible to oxidation. google.com Furthermore, the presence of fluorine can increase the lipophilicity of a molecule, which can be advantageous in various applications, including the development of pharmaceuticals and advanced materials.
Interactive Data Table: Effects of Fluorine Substitution on Molecular Properties
| Property | General Effect of Fluorine Substitution |
| Electronegativity | Increases, leading to a polarized C-F bond. |
| Bond Strength | The C-F bond is significantly stronger than the C-H bond, enhancing thermal and chemical stability. |
| Lipophilicity | Generally increases, which can improve solubility in nonpolar solvents and enhance membrane permeability. |
| Metabolic Stability | Can block metabolic pathways, increasing the in vivo half-life of a compound. |
| Acidity/Basicity | Can significantly alter the pKa of nearby functional groups. |
Fluorinated organosilicon compounds, a class that includes fluoroalkylsilanes, are integral to the development of advanced materials. These compounds combine the advantageous properties of both organosilicons (thermal stability, flexibility, UV resistance) and fluorocarbons (hydrophobicity, oleophobicity, chemical resistance). dakenchem.com This synergy makes them highly valuable in a wide range of applications.
In materials science, fluorinated organosilicon compounds are used to create water-repellent and anti-corrosion coatings. mdpi.com They are also employed in the fabrication of high-performance polymers and elastomers with enhanced durability and resistance to harsh environments. The unique surface properties imparted by these compounds are leveraged in applications such as self-cleaning surfaces and anti-fouling coatings. dakenchem.com
Beyond materials science, the principles of fluorine substitution are applied in the synthesis of agrochemicals and pharmaceuticals, where the introduction of fluorine can enhance efficacy and bioavailability.
Overview of Research Trajectories for Fluoroalkylsilanes
Current research on fluoroalkylsilanes is focused on several key areas. A primary trajectory involves the synthesis of novel fluoroalkylsilanes with tailored properties for specific applications. researchgate.net This includes the development of more efficient and environmentally benign synthetic methods.
Another significant area of research is the application of fluoroalkylsilanes in surface modification. acs.org Scientists are exploring their use in creating superhydrophobic and oleophobic surfaces for a variety of technological applications, including microelectronics, textiles, and optical devices. dakenchem.com The co-condensation of fluoroalkylsilanes within sol-gel networks is a promising technique for producing durable and water-repellent coatings. rsc.org
Furthermore, there is ongoing investigation into the fundamental structure-property relationships of fluoroalkylsilanes. A deeper understanding of how the degree and position of fluorination affect the macroscopic properties of materials will enable the rational design of next-generation functional materials.
Structure
2D Structure
3D Structure
Properties
CAS No. |
65954-64-5 |
|---|---|
Molecular Formula |
C3H7F3Si |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
fluoro-bis(fluoromethyl)-methylsilane |
InChI |
InChI=1S/C3H7F3Si/c1-7(6,2-4)3-5/h2-3H2,1H3 |
InChI Key |
IUMUYBSPBRVLRT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CF)(CF)F |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for Fluoro Bis Fluoromethyl Methylsilane
Direct Fluorination Strategies
Direct fluorination involves the introduction of fluorine atoms onto a pre-formed silane (B1218182) backbone in a single step. This approach is attractive for its atom economy but often faces challenges regarding selectivity and the handling of highly reactive fluorinating agents. Methodologies can be broadly categorized by the type of reagent and the nature of the reaction intermediate.
Utilization of Fluorinated Reagents in Silane Functionalization
Direct introduction of fluorine onto the silicon atom or the adjacent methyl groups can be achieved using various electrophilic or nucleophilic fluorinating reagents. The conversion of a Si-H or Si-Cl bond to a Si-F bond is a common strategy. For instance, a precursor such as Chloro[bis(fluoromethyl)]methylsilane could be treated with a fluoride (B91410) source to yield the final product. Alternatively, direct C-H fluorination of a precursor like trimethylmethylsilane presents a more significant challenge due to the high energy of C-H bonds and the potential for multiple side reactions.
Electrophilic fluorinating reagents like N-fluoropyridinium salts or N-fluorobenzenesulfonimide (NFSI) are capable of C-H fluorination, though typically requiring activation of the C-H bond. For organosilanes, silver-mediated fluorination using reagents like Selectfluor (F-TEDA-BF4) has been shown to be effective for aryl silanes, and analogous principles could be explored for alkylsilanes. nih.gov
Table 1: Common Reagents for Direct Fluorination
| Reagent Class | Specific Example(s) | Target Bond(s) | Typical Conditions |
|---|---|---|---|
| Electrophilic N-F | Selectfluor, NFSI | C-H, Si-C | Metal catalysis or photoredox catalysis |
| Nucleophilic Fluoride | KF, CsF, TBAF | Si-Cl, Si-OR | Aprotic polar solvent (e.g., Acetonitrile) |
| Deoxyfluorination | DAST, Deoxo-Fluor® | C-OH | Anhydrous, non-protic solvent |
| Gaseous Fluorine | Diluted F₂ gas | C-H, Si-H | Radical conditions, specialized equipment |
Exploration of Radical Fluorination Techniques for C–F Bond Formation
Radical fluorination offers a complementary approach to ionic methods and is particularly suited for functionalizing unactivated C-H bonds. wikipedia.org This strategy involves the generation of a carbon-centered radical on the silane backbone, which is then trapped by a fluorine atom source. sciengine.com For a precursor like trimethylsilane, a radical could be generated at one of the methyl groups through hydrogen abstraction, followed by reaction with a fluorine atom transfer agent like Selectfluor or XeF₂. wikipedia.orgthieme-connect.de
The primary challenge is controlling the selectivity of the hydrogen abstraction, as primary, secondary, and tertiary C-H bonds exhibit different reactivities. libretexts.org In the case of Fluoro[bis(fluoromethyl)]methylsilane synthesis from a precursor, achieving selective mono-, di-, and tri-fluorination of the methyl groups requires precise control over reaction conditions. Silyl (B83357) radicals themselves can mediate fluorination; for example, a silyl radical can abstract a halogen from an alkyl bromide, generating a carbon radical that is subsequently fluorinated in a chain process. princeton.edu
Indirect Synthesis Approaches via Functional Group Transformations
Indirect methods, which build the molecule through a series of controlled steps, are generally more practical and higher-yielding for complex molecules like this compound. These routes rely on the synthesis of a suitable precursor, which is then modified to introduce the required fluorine atoms.
Precursor Synthesis and Derivatization Routes
A robust strategy for synthesizing the target compound involves preparing a chlorinated analogue, such as Chloro[bis(chloromethyl)]methylsilane (CAS 18171-56-7), and subsequently performing a halogen exchange (Halex) reaction. vvchem.com
The synthesis of the chlorinated precursor can begin with the radical chlorination of methyltrichlorosilane. google.com This process can introduce one or more chlorine atoms onto the methyl group. Subsequent reaction with a methyl Grignard reagent (CH₃MgBr) can replace one of the Si-Cl bonds with a methyl group. The final step is a halogen exchange reaction, where the chloro groups on both silicon and carbon are replaced by fluorine using a fluoride source such as antimony trifluoride (SbF₃), often with a catalyst (Swarts reaction), or an alkali metal fluoride like potassium fluoride (KF).
A plausible synthetic sequence is outlined below:
Radical Chlorination: Methyltrichlorosilane is chlorinated to form (chloromethyl)trichlorosilane (B74141) and subsequently bis(chloromethyl)dichlorosilane.
Methylation: The resulting dichlorosilane (B8785471) is reacted with one equivalent of CH₃MgBr to yield chloro[bis(chloromethyl)]methylsilane.
Fluorination (Halogen Exchange): The final precursor is treated with a fluorinating agent (e.g., SbF₃ or KF) to simultaneously convert the Si-Cl and C-Cl bonds to Si-F and C-F bonds, respectively.
Table 2: Hypothetical Indirect Synthesis Pathway via Halogen Exchange
| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | Methyltrichlorosilane | Cl₂, UV light | bis(chloromethyl)dichlorosilane | C-H Chlorination |
| 2 | bis(chloromethyl)dichlorosilane | CH₃MgBr | Chloro[bis(chloromethyl)]methylsilane | Si-Cl Methylation |
Another established route involves using (fluorodibromomethyl)silane precursors to generate (fluoromethyl)silicon derivatives, which could be adapted for this synthesis. acs.org
Cross-Coupling Reactions for Si-C Bond Formation
Transition-metal-catalyzed cross-coupling reactions provide a powerful tool for forming Si-C bonds. wikipedia.org In principle, the Si-C(F) bonds in this compound could be constructed using this methodology, although this is a less common application compared to the formation of Si-Aryl or Si-Vinyl bonds.
A hypothetical approach could involve the palladium-catalyzed coupling of a difunctional silane, such as dichlorofluoromethylsilane, with a fluoromethyl organometallic reagent, like (fluoromethyl)zinc chloride. The catalytic cycle would typically involve oxidative addition, transmetalation, and reductive elimination steps. libretexts.org However, the stability of fluoromethyl organometallic reagents and the reactivity of Si-Cl bonds in such catalytic cycles present significant synthetic challenges. The development of catalysts and conditions specifically for the formation of Si-C(sp³) bonds, particularly with fluorinated alkyl groups, is an ongoing area of research. researchgate.net
Development of Stereoselective Synthetic Protocols for Fluorosilanes
The silicon atom in this compound is a stereocenter, meaning that enantiomerically pure forms of the compound can exist. The development of stereoselective syntheses for chiral organosilanes has advanced significantly, primarily through methods that control the stereochemistry at the silicon center. researchgate.net
One established strategy involves the use of chiral hydrosilanes. A prochiral precursor, such as dichloro[bis(fluoromethyl)]silane, could potentially undergo an asymmetric methylation reaction using a chiral catalyst to install the methyl group stereoselectively. Alternatively, a chiral hydrosilane, (H)Si(R¹)(R²)(R³), can be prepared and then functionalized with retention of configuration at the silicon center. For example, recent work has shown the stereospecific platinum-catalyzed borylation of chiral hydrosilanes to form silylboranes, which can then participate in further stereoretentive cross-coupling reactions. chemrxiv.orgnih.govchemrxiv.org
Table 3: Hypothetical Stereoselective Synthesis of (R)-Fluoro[bis(fluoromethyl)]methylsilane
| Step | Substrate | Reagent(s) | Product | Stereochemical Principle |
|---|---|---|---|---|
| 1 | Trichloro[bis(fluoromethyl)]silane | Chiral reducing agent (e.g., chiral dihydride) | (R)- or (S)-Dichloro[bis(fluoromethyl)]silane | Asymmetric reduction of a prochiral silane |
| 2 | (S)-Dichloro[bis(fluoromethyl)]silane | CH₃MgBr | (R)-Chloro[bis(fluoromethyl)]methylsilane | Nucleophilic substitution with inversion of configuration |
This approach allows for the synthesis of enantioenriched fluorosilanes, which are valuable as building blocks in materials science and medicinal chemistry. The control of stereochemistry at the fluorinated carbon centers, however, remains a more complex challenge and is an active area of synthetic methodology development.
Elucidation of Reaction Mechanisms and Kinetics Involving Fluoro Bis Fluoromethyl Methylsilane
Radical Reaction Mechanisms
Generation and Propagation of Fluoroalkyl Radicals
Detailed research specifically outlining the generation and propagation of fluoroalkyl radicals directly from Fluoro[bis(fluoromethyl)]methylsilane is not extensively available in the reviewed literature. However, general principles of radical generation from organosilanes can be considered. The silicon-carbon bond, while generally strong, can be cleaved under specific conditions to generate radicals. For instance, photolytic or thermal initiation in the presence of a radical initiator could potentially lead to the homolytic cleavage of a Si-CH₂F bond to generate a fluoromethyl radical (•CH₂F) and a corresponding silyl (B83357) radical.
The propagation would then likely follow a chain reaction mechanism. The generated fluoromethyl radical could add to an unsaturated substrate (e.g., an alkene or alkyne), creating a new carbon-centered radical. This new radical could then abstract a fluorine atom or a fluoromethyl group from another molecule of this compound to continue the chain, although such a pathway's viability would depend on the bond dissociation energies involved. A more plausible propagation step involves the newly formed radical abstracting a hydrogen atom from a suitable donor, a common pathway in many radical reactions.
Mechanistic Investigations via Radical Clock Experiments and Electron Spin Resonance (ESR) Spectroscopy
Specific mechanistic studies employing radical clock experiments or Electron Spin Resonance (ESR) spectroscopy on this compound have not been prominently reported. Radical clock experiments are a powerful tool for determining the rates of radical reactions. If a fluoromethyl radical were generated from this compound in the presence of a radical clock (a molecule that undergoes a predictable unimolecular rearrangement upon radical addition), the ratio of the unrearranged to rearranged products would provide insight into the rate of the radical trapping reaction.
ESR spectroscopy would be instrumental in directly observing and characterizing the radicals formed from this compound. The hyperfine coupling constants of the fluoromethyl radical and the corresponding silyl radical would provide valuable information about their electronic structure and conformation.
Ionic and Nucleophilic Reaction Pathways
Nucleophilic Attack and Substitution at Silicon or Carbon Centers
The reactivity of this compound towards nucleophiles is expected to be dictated by the electrophilicity of the silicon and carbon centers. The silicon atom is attached to three electronegative fluorine atoms (one directly and two on the methyl groups), which would make it highly susceptible to nucleophilic attack. Nucleophiles could attack the silicon center, leading to a substitution reaction where the fluoride (B91410) ion or one of the fluoromethyl groups acts as a leaving group.
Alternatively, nucleophilic attack could occur at the carbon of the fluoromethyl group, displacing the fluoride ion in a standard Sₙ2 reaction. However, the presence of the silicon atom might influence the reactivity of this center.
Anion-Initiated Processes and Hypervalent Silicon Intermediates
Fluoride ions are known to have a high affinity for silicon, leading to the formation of hypervalent silicon species. In the case of this compound, the addition of a fluoride ion would form a pentacoordinate silicate (B1173343) intermediate, [CH₃SiF₂(CH₂F)₂]⁻. Such hypervalent intermediates are often more reactive than their tetracoordinate precursors and can facilitate subsequent reactions. For example, the formation of this intermediate could enhance the transfer of a fluoromethyl group to an electrophile.
The stability and reactivity of these hypervalent silicon intermediates would depend on the nature of the substituents on the silicon atom and the reaction conditions. The presence of multiple fluorine atoms is expected to stabilize the hypervalent intermediate.
Catalytic Reaction Pathways
Specific catalytic reaction pathways involving this compound are not well-documented. However, it is conceivable that this compound could participate in transition-metal-catalyzed cross-coupling reactions. For instance, under the appropriate catalytic conditions (e.g., using a palladium or copper catalyst), the Si-CH₂F bond might be activated to enable the transfer of the fluoromethyl group to an organic halide or another electrophile.
Furthermore, the Lewis acidity of the silicon atom in this compound could be exploited in catalytic processes. The interaction of a Lewis base with the silicon center could activate the molecule for subsequent transformations.
Transition Metal Catalysis (e.g., Copper, Palladium) in Fluorination and Alkylation
No published data exists detailing the mechanism or kinetics of reactions using this compound as a reagent in copper or palladium-catalyzed fluorination or alkylation. The catalytic cycles, intermediates, and kinetic profiles for this compound remain uninvestigated in the accessible scientific literature.
Photoredox Catalysis for Fluoroalkylation Reactions
There is no information available regarding the application of this compound in photoredox-catalyzed fluoroalkylation reactions. The mechanisms involving single-electron transfer (SET) processes, radical generation, and subsequent C-C bond formation with this reagent have not been reported.
Computational and Theoretical Investigations of Fluoro Bis Fluoromethyl Methylsilane
Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for analyzing complex systems like fluoroalkylsilanes. DFT calculations can predict molecular geometries, vibrational frequencies, and various electronic properties, providing deep insights into chemical bonding and reactivity. researchgate.netnih.gov
Natural Bond Orbital (NBO) analysis, a common technique used in conjunction with DFT, helps in understanding these effects by analyzing orbital interactions. researchgate.net In fluoroalkylsilanes, key interactions include the delocalization of electron density from bonding orbitals to anti-bonding orbitals. For instance, the interaction between the sigma (σ) Si-C bonding orbital and the sigma-star (σ*) C-F anti-bonding orbital can lead to a weakening of the Si-C bond. The C-F bond itself is exceptionally strong, while the Si-C bond is comparatively weaker and longer than a C-C bond. wikipedia.org
The charge distribution, often calculated using methods like Mulliken population analysis or Atoms in Molecules (AIM), quantifies the partial charges on each atom. researchgate.netuctm.edu In a molecule like Fluoro[bis(fluoromethyl)]methylsilane, the silicon atom is expected to carry a significant positive partial charge, while the fluorine and, to a lesser extent, the carbon atoms, would be electron-rich.
Table 1: Representative Calculated Properties of Fluoroalkylsilane Moieties This table presents hypothetical but representative data for bond characteristics in a fluoroalkylsilane fragment, as would be predicted by DFT calculations.
| Bond | Typical Bond Length (Å) | Typical Bond Polarity (Partial Charge on Si/C) | Key Orbital Interaction |
| Si-C | 1.88 - 1.92 | Si (δ+) — C (δ-) | σ(Si-C) -> σ*(C-F) |
| C-F | 1.36 - 1.40 | C (δ+) — F (δ-) | - |
| Si-F | 1.60 - 1.65 | Si (δ+) — F (δ-) | - |
Note: Data is illustrative and based on general principles of organosilicon chemistry.
DFT is instrumental in predicting the stability and reactivity of chemical species, including reaction intermediates. nih.govdntb.gov.ua The reactivity of fluoroalkylsilanes is often dictated by the stability of intermediates such as silylium (B1239981) ions (R₃Si⁺) or pentacoordinate silicon species. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. uctm.edu A smaller gap generally implies higher reactivity. uctm.edu
In fluoroalkylsilanes, the electron-withdrawing fluorine atoms can stabilize anionic intermediates but destabilize cationic ones like silylium ions. Computational studies can quantify these effects by calculating the energies of formation for various potential intermediates, thereby predicting the most likely reaction pathways.
Reaction Mechanism Exploration through Computational Chemistry
Computational chemistry provides a virtual laboratory to map out the intricate details of chemical reactions. hydrophobe.org For organosilicon compounds, theoretical studies have been vital in understanding mechanisms that are often complex and involve short-lived intermediates. nih.govdntb.gov.ua
A potential energy surface (PES) is a multidimensional map that relates the energy of a chemical system to its geometry. By mapping the PES, chemists can identify the most energetically favorable pathway for a reaction, from reactants to products. nih.gov This involves locating minima on the surface, which correspond to stable molecules (reactants, products, intermediates), and saddle points, which represent transition states. aip.org For reactions involving fluoroalkylsilanes, such as hydrolysis or nucleophilic substitution at the silicon center, PES mapping can reveal whether the reaction proceeds in a single step or through multiple steps involving one or more intermediates. nih.govaip.org
The transition state is the highest energy point along the lowest energy reaction pathway. aip.org Its geometry and energy determine the kinetics of the reaction. Computational methods can precisely calculate the structure of the transition state and the height of the energy barrier (activation energy) that must be overcome for the reaction to proceed. aip.org
For example, in the hydrolysis of a fluorosilane, a key reaction involves the nucleophilic attack of a water molecule on the silicon atom. DFT calculations can model this process, showing the formation of a pentacoordinate silicon transition state. The calculated activation barrier provides a quantitative measure of how fast the reaction will occur.
Table 2: Representative Calculated Activation Energies for Silane (B1218182) Reactions This table shows hypothetical activation energy (Ea) values for common reaction types involving silanes, as could be determined through computational exploration of reaction mechanisms.
| Reaction Type | Reactants Example | Transition State Feature | Typical Calculated Ea (kcal/mol) |
| Nucleophilic Substitution at Si | R₃Si-F + H₂O | Pentacoordinate Si center | 15 - 25 |
| Hydrosilylation | R₃Si-H + H₂C=CH₂ | Si-H bond addition across C=C | 20 - 30 (uncatalyzed) |
| Thermal Decomposition | (FCH₂)₂Si(F)CH₃ | Si-C or C-F bond cleavage | > 50 |
Note: Values are illustrative and depend heavily on the specific substituents and reaction conditions.
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
Beyond electronic structure and reactivity, molecular modeling is used to study the physical properties and macroscopic behavior of substances. This often involves methods like molecular mechanics (MM) or molecular dynamics (MD), which use classical physics to simulate the movement and interaction of atoms and molecules over time. stackexchange.com
For fluoroalkylsilanes, conformational analysis is important for understanding the molecule's three-dimensional shape and flexibility. The rotation around Si-C bonds can lead to different stable conformations (rotamers) with varying energies. Molecular modeling can identify the lowest-energy conformer and the energy barriers to rotation.
Furthermore, these models are essential for studying intermolecular interactions. Fluoroalkylsilanes are known for their use in creating hydrophobic surfaces. core.ac.uk Molecular dynamics simulations can model how these molecules self-assemble on a surface and interact with each other and with solvent molecules, like water. stackexchange.comcore.ac.uk These simulations provide insights into the formation of self-assembled monolayers and the origins of properties like water repellency. core.ac.uk The interactions are typically governed by weaker forces, such as van der Waals forces and dipole-dipole interactions, which can be effectively modeled using specialized force fields. stackexchange.com
In-Depth Spectroscopic Analysis of this compound Remains Elusive
Despite extensive searches of scientific literature and chemical databases, detailed spectroscopic characterization data for the compound this compound is not publicly available. As a result, a comprehensive article focusing solely on the advanced spectroscopic characterization of this specific molecule, as outlined by the requested structure, cannot be generated at this time.
The inquiry sought a detailed exploration of various advanced spectroscopic techniques for the structural and mechanistic analysis of this compound. The intended article was to be structured around Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (Infrared and Raman), and Mass Spectrometry. Each of these sections was to be further divided into specific applications, including high-resolution multinuclear NMR for structural elucidation, dynamic and stopped-flow NMR for kinetic studies, identification of functional groups through vibrational spectroscopy, in-situ reaction monitoring, and molecular weight and fragmentation analysis via mass spectrometry.
However, a thorough investigation into chemical and scientific databases yielded no specific experimental or theoretical data for this compound corresponding to the required analytical techniques. This includes the absence of published high-resolution 1H, 13C, 19F, and 29Si NMR spectra, which are fundamental for the definitive structural assignment of organosilicon and fluorinated compounds. Similarly, no studies employing dynamic or stopped-flow NMR to investigate the reaction kinetics or mechanisms involving this particular silane were found.
In the domain of vibrational spectroscopy, no Infrared (IR) or Raman spectra for this compound appear to have been published. Such data would be crucial for identifying its characteristic functional groups and bond stretches. Consequently, information regarding the use of in-situ IR for monitoring its reaction progress is also unavailable.
Finally, mass spectrometry data, which is essential for determining the molecular weight and analyzing the fragmentation patterns of a compound, could not be located for this compound.
The absence of this fundamental spectroscopic data in the public domain makes it impossible to construct a scientifically accurate and informative article that adheres to the specific and detailed outline provided. While general principles of these spectroscopic techniques as applied to fluorinated organosilanes are well-established, the strict requirement to focus solely on this compound prevents the inclusion of such general information.
It is possible that the synthesis and characterization of this compound have not been reported in the peer-reviewed scientific literature, or that such data exists in proprietary databases that are not publicly accessible. Until such information becomes available, a detailed spectroscopic analysis as requested cannot be compiled.
Advanced Spectroscopic Characterization Techniques for Structural and Mechanistic Insights
X-ray Crystallography for Solid-State Structural Determination of Related Compounds and Intermediates
X-ray crystallography stands as the definitive technique for elucidating the precise three-dimensional atomic arrangement of molecules in the solid state. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map, which allows for the unambiguous determination of atomic positions, bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net This technique is indispensable in organosilicon chemistry for confirming molecular geometries, understanding steric and electronic effects, and providing empirical data to support theoretical calculations.
While a crystal structure for fluoro[bis(fluoromethyl)]methylsilane itself is not prominently available in published literature, analysis of structurally related organofluorosilanes and their reaction intermediates provides critical insights into the likely structural characteristics of such compounds. The study of these analogues is crucial for predicting the influence of fluorination on molecular geometry and crystal packing.
Structural Analysis of Related Organofluorosilanes
The introduction of fluorine, either on the silicon atom or on alkyl substituents, significantly impacts the molecule's properties. X-ray diffraction studies on related compounds provide a concrete basis for understanding these effects. For instance, the crystal structures of simple (trifluoromethyl)silanes and (fluoromethyl)silanes reveal key structural parameters.
A notable example is (bromodifluoromethyl)trimethylsilane (B180072) (Me₃SiCF₂Br), a reagent used to generate difluorocarbene. Its crystal structure has been determined, providing precise measurements of the bond lengths and angles around the silicon center. cas.cn The structure confirms the expected tetrahedral geometry at the silicon atom and provides valuable data on the Si-C(F₂) bond, which is directly relevant to understanding the structure of fluoromethylsilane (B15491094) derivatives. cas.cn Similarly, the solid-state structure of the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (Me₃SiCF₃), has been determined, offering a key comparison point for compounds bearing a -CF₃ group attached to silicon. cas.cnznaturforsch.com
These analyses are critical for several reasons:
Bond Lengths and Angles: They provide exact measurements of Si-F, Si-C, and C-F bond lengths, showing the effects of fluorine's high electronegativity.
Conformational Preferences: In the solid state, molecules adopt low-energy conformations. Crystallography reveals these preferred arrangements, which are influenced by steric hindrance and electrostatic interactions.
Intermolecular Interactions: Although often considered weakly interacting, fluorine atoms can participate in non-covalent interactions, such as C-H···F or F···F contacts, which can dictate the packing of molecules in the crystal lattice. rsc.org
The table below summarizes crystallographic data for selected organofluorosilanes that are structurally related to this compound, illustrating the typical parameters obtained from X-ray diffraction studies.
Table 1: Crystallographic Data for Related Organofluorosilane Compounds
| Compound Name | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
|---|---|---|---|---|---|---|
| (Bromodifluoromethyl)trimethylsilane | C₄H₉BrF₂Si | Orthorhombic | Pnma | Si-C(F₂): 1.912, C-F: 1.342, C-Br: 1.965 | F-C-F: 104.9, C(Me)-Si-C(F₂): 104.7 | cas.cn |
| (Trifluoromethyl)trimethylsilane | C₄H₉F₃Si | --- | --- | --- | --- | znaturforsch.com |
| Trichloro(trifluoromethyl)silane | CCl₃F₃Si | --- | --- | --- | --- | znaturforsch.com |
Data for (Trifluoromethyl)trimethylsilane and Trichloro(trifluoromethyl)silane have been determined, but detailed parameters require consulting the specific crystallographic information files from the primary literature.
Characterization of Reaction Intermediates
X-ray crystallography is also a powerful tool for isolating and characterizing transient or highly reactive intermediates, providing direct evidence for proposed reaction mechanisms. In the chemistry of fluorosilanes, reactions often involve hypervalent silicon species, where the silicon atom is coordinated to more than four other atoms. wikipedia.org
For example, the interaction of a fluorosilane with a fluoride (B91410) ion source can lead to the formation of a pentacoordinate silicate (B1173343) anion. These intermediates are often stable enough to be crystallized and studied by X-ray diffraction. The resulting structures unequivocally demonstrate the geometry of these species, which is typically trigonal bipyramidal. Such studies are fundamental to understanding the mechanistic pathways of nucleophilic substitution at the silicon center, a key reaction class for organosilanes.
Exploration of Applications in Advanced Materials and Chemical Synthesis
Application as Precursors in Polymer Science
Fluorinated silanes are often utilized as precursors in the synthesis of specialized polymers due to the unique properties conferred by the fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy. However, the role of Fluoro[bis(fluoromethyl)]methylsilane in this capacity is not documented in the available literature.
Synthesis of Fluorinated Polymers and Copolymers
There is no specific information available in the scientific literature detailing the use of this compound as a monomer or precursor for the synthesis of fluorinated polymers and copolymers. Research in this area tends to focus on other fluorinated monomers and silane (B1218182) derivatives.
Role in Controlled Radical Polymerization
Controlled radical polymerization techniques are crucial for the development of polymers with well-defined architectures. While various silicon-containing compounds have been explored for their utility in these processes, there are no published studies on the specific role or application of this compound in controlled radical polymerization.
Surface Science and Interface Engineering
The incorporation of fluorine into silane molecules is a common strategy for creating low-energy surfaces with water and oil repellent properties. These fluorosilanes can form self-assembled monolayers on various substrates, leading to significant modifications of their surface properties.
Development of Hydrophobic and Oleophobic Coatings
Fluorosilanes are widely used to create hydrophobic (water-repellent) and oleophobic (oil-repellent) coatings. sinosil.comgoogle.comptfecoatings.com The low surface energy of the fluorinated alkyl groups is responsible for this effect. core.ac.uk While this is a general property of fluorosilanes, no specific data or research findings are available on the performance of this compound in the formulation of such coatings.
A comparative overview of contact angles achieved with different fluorinated silanes is presented below, though data for the specific compound of interest is unavailable.
| Silane Compound | Water Contact Angle (°) | Oil Contact Angle (°) |
| Perfluorooctyltrichlorosilane | > 110 | > 70 |
| Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane | ~ 115 | ~ 75 |
| This compound | Data not available | Data not available |
Catalysis and Organocatalysis
Organosilicon compounds can sometimes play a role in catalysis, either as part of the catalyst structure or as a modifying agent. However, a review of the relevant literature indicates that this compound is not a compound that has been investigated or utilized in the fields of catalysis or organocatalysis. Research in organocatalysis involving fluorinated compounds has focused on other molecular structures. jourcc.com
Ligand Design for Transition Metal Catalysts
The incorporation of fluorine atoms into ligand structures can significantly modify the electronic properties and stability of transition metal catalysts. These modifications can influence catalytic activity and selectivity. A comprehensive review of scientific literature and chemical databases was conducted to identify the use of this compound as a ligand or ligand precursor in transition metal catalysis.
Despite a thorough search, no specific research articles or patents were identified that describe the application of this compound in the design or synthesis of ligands for transition metal catalysts. The field of fluorinated ligands is an active area of research, with many studies focusing on fluorinated phosphines, N-heterocyclic carbenes, and cyclopentadienyl (B1206354) ligands. nih.govnih.gov However, the utility of this specific fluorinated silane in this context remains undocumented in the available literature.
Table 1: Status of Research on this compound in Ligand Design
| Research Area | Findings |
|---|---|
| Use as a Ligand | No documented instances found. |
| Use as a Ligand Precursor | No documented synthetic routes found. |
| Theoretical Studies | No computational studies on its coordination chemistry were identified. |
Development of Silane-Based Organocatalysts
Organocatalysis has emerged as a powerful tool in synthetic chemistry, and silane-based catalysts have shown promise in various transformations. The electronic effects of the fluoroalkyl groups in this compound could potentially be harnessed in the design of novel organocatalysts.
An extensive search of the chemical literature was performed to find instances of this compound being employed in the development of silane-based organocatalysts. The search encompassed journals of organic and inorganic chemistry, as well as patent databases. The results indicate a lack of specific studies on this compound for organocatalytic applications. While the broader field of organosilicon chemistry continues to expand, the catalytic applications of this particular fluorinated silane have not been reported. nih.gov
Table 2: Research Status of this compound in Organocatalysis
| Application Area | Documented Use |
|---|---|
| Lewis Acid Catalysis | Not reported. |
| Lewis Base Catalysis | Not reported. |
| Catalyst Support | Not reported. |
Emerging Applications in Electronic and Optoelectronic Materials
Fluorinated organosilicon compounds are of significant interest in the field of electronic and optoelectronic materials due to their unique properties, such as thermal stability, hydrophobicity, and low dielectric constants. flurosilicone.com These characteristics make them suitable for applications ranging from dielectric layers and encapsulants to components in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net
A targeted search was conducted to uncover any emerging applications of this compound in electronic and optoelectronic materials. This included a review of materials science journals, conference proceedings, and patent filings. The investigation revealed no specific mentions of this compound in the context of electronic or optoelectronic device fabrication or material development. While general classes of fluorinated silanes are recognized for their utility in these areas, the specific contributions of this compound are not yet detailed in the scientific literature. flurosilicone.com
Table 3: Investigation of this compound in Electronic and Optoelectronic Materials
| Potential Application | Research Findings |
|---|---|
| Dielectric Materials | No specific data available. |
| Semiconducting Materials | Not documented as a component. |
| Surface Modification | No specific studies found. |
| OLED Components | Not reported in this context. |
Future Perspectives and Grand Challenges in Fluoro Bis Fluoromethyl Methylsilane Research
Innovations in Sustainable Synthesis and Green Chemistry Approaches
The future synthesis of Fluoro[bis(fluoromethyl)]methylsilane and related compounds will likely be guided by the principles of green chemistry, moving away from traditional methods that may involve hazardous reagents or produce significant waste. A major challenge lies in developing catalytic and atom-economical routes for the selective introduction of fluorine.
Key areas of innovation are expected to include:
Direct C-H Fluorination: Developing methods for the direct fluorination of methylsilane precursors would represent a significant advancement in sustainability. This approach could reduce the number of synthetic steps and the use of pre-functionalized starting materials.
Alternative Fluorinating Agents: Research will likely focus on replacing harsh fluorinating agents with safer, more environmentally benign alternatives. This could involve the use of fluoride (B91410) salts in conjunction with phase-transfer catalysts or the development of novel, recyclable fluorinating reagents.
Flow Chemistry: Continuous flow processes offer enhanced safety, better heat and mass transfer, and the potential for easier scale-up compared to batch reactions. The development of flow-based syntheses for this compound could lead to more efficient and sustainable production.
Bio-inspired Catalysis: Exploring enzymatic or bio-mimetic catalysts for fluorination reactions could offer high selectivity under mild conditions, representing a frontier in green synthesis.
| Green Chemistry Approach | Potential Advantages | Research Challenges |
| Direct C-H Fluorination | Fewer synthetic steps, reduced waste | Selectivity and control of the reaction |
| Safer Fluorinating Agents | Improved safety profile, less environmental impact | Reagent stability and reactivity |
| Flow Chemistry | Enhanced safety, scalability, and efficiency | Reactor design and optimization |
| Bio-inspired Catalysis | High selectivity, mild reaction conditions | Catalyst development and stability |
Discovery of Novel Reactivities and Transformational Chemistry
A significant grand challenge in the study of this compound will be to uncover and harness its unique reactivity. The interplay between the Si-F bond and the fluoromethyl groups could lead to novel chemical transformations.
Future research will likely explore:
Controlled Polymerization: The Si-F bond can potentially be leveraged for controlled polymerization reactions, such as ring-opening polymerization of cyclic siloxanes or living polymerizations, to create well-defined fluorinated polysiloxanes.
Cross-Coupling Reactions: Investigating the participation of the Si-F or C-F bonds in various cross-coupling reactions could open new avenues for the synthesis of complex organosilicon and organofluorine compounds. sciencedaily.com
Surface Modification: The reactivity of the silane (B1218182) moiety could be exploited for the functionalization of surfaces, imparting properties such as hydrophobicity, oleophobicity, and chemical resistance. platypustech.com Fluorinated silanes are known to be effective for creating such functionalized surfaces for applications in microfluidics and coatings. platypustech.comdakenchem.com
Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry
Machine learning (ML) and artificial intelligence (AI) are poised to accelerate the discovery and development of new materials and chemical processes. rsc.orgarxiv.orgacs.org For a relatively unexplored compound like this compound, these computational tools could be particularly impactful.
Grand challenges and future directions include:
Property Prediction: Developing ML models to accurately predict the physicochemical properties of this compound and its derivatives, such as thermal stability, dielectric constant, and refractive index, can guide experimental efforts. sciencedaily.comchemengineerkey.comu-tokyo.ac.jp These models can be trained on data from known organofluorosilanes to make predictions for new structures. rsc.orgvapourtec.comarxiv.org
Reaction Optimization: AI algorithms can be employed to explore the vast parameter space of chemical reactions to identify optimal conditions for the synthesis of this compound, maximizing yield and minimizing byproducts. vapourtec.com
De Novo Design: Generative AI models could be used to design novel fluorinated silane molecules with desired properties for specific applications, moving beyond trial-and-error experimentation.
| AI/ML Application | Potential Impact | Key Challenges |
| Property Prediction | Accelerated material screening | Data availability and model accuracy |
| Reaction Optimization | More efficient and sustainable synthesis | Integration with experimental workflows |
| De Novo Design | Discovery of novel functional molecules | Synthesis feasibility of generated structures |
Exploration of Multifunctional Materials Based on this compound Frameworks
The unique combination of a reactive silane and fluorinated alkyl groups suggests that this compound could serve as a valuable monomer or precursor for a variety of multifunctional materials. qualitas1998.netmdpi.com
Future research is anticipated in the following areas:
High-Performance Polymers: Polymerizing this compound or incorporating it into copolymers could lead to fluoropolysiloxanes with enhanced thermal stability, chemical resistance, and low surface energy. nih.gov These materials could find applications as advanced elastomers, coatings, and membranes.
Dielectric Materials: The presence of fluorine can lower the dielectric constant of materials. Polymers and materials derived from this compound could be explored for use as low-k dielectrics in microelectronics.
Smart Materials: By incorporating this fluorinated silane into polymer networks, it may be possible to create "smart" materials that respond to external stimuli such as temperature, pH, or light, owing to the unique properties imparted by the fluorine atoms. nih.gov
Hybrid Organic-Inorganic Materials: The silane functionality provides a handle for creating hybrid materials, for example, by grafting onto inorganic nanoparticles or surfaces, to combine the properties of both components. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
